3-[(Diphenylphosphinyl)methyl]pyridine
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Overview
Description
3-[(Diphenylphosphinyl)methyl]pyridine is an organic phosphorus compound with the chemical formula C18H16NOP and a molecular weight of 293.3 g/mol . It typically appears as a white to light yellow solid and is soluble in common organic solvents but insoluble in water . This compound is commonly used as a catalyst or ligand in organic synthesis, providing a phosphorus group or coordination center to facilitate reactions .
Preparation Methods
3-[(Diphenylphosphinyl)methyl]pyridine is usually synthesized by reacting diphenylphosphinic acid with chloromethylpyridine . The reaction conditions often involve the use of an organic solvent and a base to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-[(Diphenylphosphinyl)methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different phosphorus-containing products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its groups is replaced by another group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and bases or acids for substitution reactions.
Major Products: The major products depend on the type of reaction and conditions used.
Scientific Research Applications
3-[(Diphenylphosphinyl)methyl]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Diphenylphosphinyl)methyl]pyridine involves its ability to coordinate with metal ions and other molecules, forming stable complexes that facilitate various chemical reactions . Its phosphorus group acts as a nucleophile or electrophile, depending on the reaction conditions, enabling it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
3-[(Diphenylphosphinyl)methyl]pyridine can be compared with other similar compounds, such as:
Diphenylphosphinic acid: This compound is a precursor in the synthesis of this compound and shares similar phosphorus-containing functional groups.
Chloromethylpyridine: Another precursor, it is used in the synthesis of this compound and has similar pyridine-based structures.
Phosphine oxides: These compounds have similar phosphorus-oxygen bonds and are used in similar catalytic applications.
The uniqueness of this compound lies in its specific combination of a pyridine ring and a diphenylphosphinyl group, which provides unique catalytic and coordination properties .
Properties
IUPAC Name |
3-(diphenylphosphorylmethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NOP/c20-21(17-9-3-1-4-10-17,18-11-5-2-6-12-18)15-16-8-7-13-19-14-16/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGWFCNILYXKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC2=CN=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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